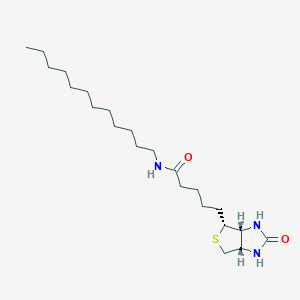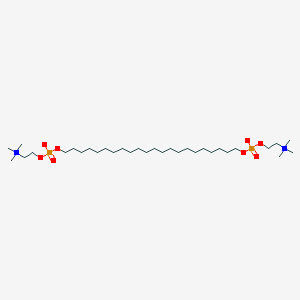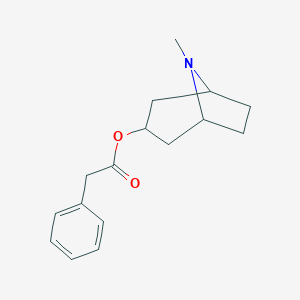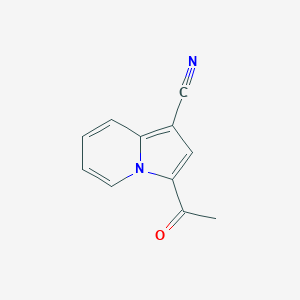
N-Laurylbiotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Laurylbiotinamide, also known as N-Laurylbiotin or LNB, is a biotin derivative that has gained attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of N-Laurylbiotinamideinamide involves its ability to bind to biotin transporters and enter cells through the biotin transport system. Once inside the cell, N-Laurylbiotinamideinamide can be converted to biotin by biotinidase, an enzyme that is essential for biotin metabolism. This conversion allows N-Laurylbiotinamideinamide to be used as a substrate for various biotin-dependent enzymes, which play important roles in cellular metabolism and gene expression.
Effets Biochimiques Et Physiologiques
N-Laurylbiotinamideinamide has been shown to have various biochemical and physiological effects in cells and organisms. It has been reported to enhance the activity of biotin-dependent enzymes, such as pyruvate carboxylase and acetyl-CoA carboxylase, which are involved in energy metabolism. Additionally, N-Laurylbiotinamideinamide has been shown to increase the expression of biotin transporters and biotinidase, suggesting that it may play a role in regulating biotin homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-Laurylbiotinamideinamide has several advantages for use in lab experiments. It is stable and easy to handle, making it a reliable tool for studying biotin metabolism and biotin-dependent processes. Additionally, N-Laurylbiotinamideinamide has a high affinity for biotin transporters, allowing it to be used in transport assays with high sensitivity. However, one limitation of N-Laurylbiotinamideinamide is its relatively low solubility in water, which may affect its bioavailability in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-Laurylbiotinamideinamide. One potential area of research is the development of new biotin derivatives with improved properties, such as increased solubility or enhanced binding affinity for biotin transporters. Additionally, N-Laurylbiotinamideinamide could be used in the development of new diagnostic tools for biotin-related disorders, such as biotinidase deficiency. Finally, the use of N-Laurylbiotinamideinamide in the study of biotin-dependent processes could lead to new insights into the role of biotin in cellular metabolism and gene expression.
Conclusion:
In conclusion, N-Laurylbiotinamideinamide is a biotin derivative that has gained attention in scientific research due to its unique properties and potential applications. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied. The future directions for the study of N-Laurylbiotinamideinamide include the development of new biotin derivatives, the use of N-Laurylbiotinamideinamide in diagnostic tools, and the study of biotin-dependent processes. Overall, N-Laurylbiotinamideinamide has the potential to be a valuable tool in the study of biotin metabolism and biotin-related disorders.
Méthodes De Synthèse
The synthesis of N-Laurylbiotinamideinamide involves the reaction of biotin with laurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline powder with a molecular weight of 482.74 g/mol.
Applications De Recherche Scientifique
N-Laurylbiotinamideinamide has been extensively studied for its potential applications in scientific research. It has been used as a probe for studying the biotin transport system in cells, as well as a tool for detecting biotinylated proteins in various biological samples. Additionally, N-Laurylbiotinamideinamide has been used as a substrate for biotinidase activity assays, which are important in diagnosing biotinidase deficiency.
Propriétés
Numéro CAS |
128631-44-7 |
|---|---|
Nom du produit |
N-Laurylbiotinamide |
Formule moléculaire |
C22H41N3O2S |
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-dodecylpentanamide |
InChI |
InChI=1S/C22H41N3O2S/c1-2-3-4-5-6-7-8-9-10-13-16-23-20(26)15-12-11-14-19-21-18(17-28-19)24-22(27)25-21/h18-19,21H,2-17H2,1H3,(H,23,26)(H2,24,25,27)/t18-,19-,21-/m1/s1 |
Clé InChI |
VHLKJKKVTXPBJX-SFHLNBCPSA-N |
SMILES isomérique |
CCCCCCCCCCCCNC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 |
SMILES |
CCCCCCCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
SMILES canonique |
CCCCCCCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Autres numéros CAS |
128631-44-7 |
Synonymes |
N-laurylbiotinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)

![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)



![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)




